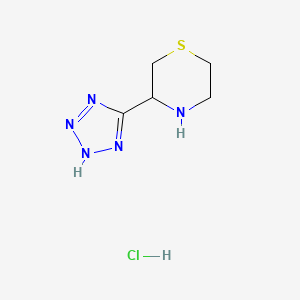
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride, also known as TMTM hydrochloride, is a chemical compound that has been widely used in scientific research. TMTM hydrochloride is a tetrazole-based compound that has been synthesized using several methods.
科学的研究の応用
Synthesis and Antimicrobial Activity
Thiomorpholine derivatives have been synthesized to explore their antimicrobial activity. For instance, Kardile and Kalyane (2010) developed thiomorpholine derivatives through nucleophilic substitution reactions, aiming to increase microbial intracellular concentration and decrease microbial resistance. These compounds were tested for antimicrobial activity, suggesting their potential as bioactive molecules with safer and more consistent drug availability (Kardile & Kalyane, 2010).
Crystal Structure and Vibrational Properties
Research into the crystal structure and vibrational properties of thiomorpholine derivatives offers insights into their physicochemical characteristics. Sun et al. (2021) synthesized a specific thiomorpholine compound, providing detailed structural analysis through X-ray diffraction and DFT calculations. This type of research helps understand the molecular architecture and potential interactions of such compounds in various applications (Sun et al., 2021).
Organometallic Chemistry
The interaction of thiomorpholine with organometallic compounds has been studied, highlighting its reactivity and potential in catalysis or synthesis. Hanif et al. (1999) investigated the ring-opening reactions of thiomorpholine by ruthenium carbonyl clusters, elucidating the mechanisms and products of such reactions. This research demonstrates the utility of thiomorpholine derivatives in facilitating or understanding complex chemical transformations (Hanif et al., 1999).
Medicinal Chemistry Building Blocks
Thiomorpholine and its derivatives are recognized as important building blocks in medicinal chemistry. Walker and Rogier (2013) prepared novel bridged bicyclic thiomorpholines, aiming to expand the toolkit available for drug discovery and development. Their work underscores the versatility of thiomorpholine scaffolds in designing compounds with potential biological activities (Walker & Rogier, 2013).
特性
IUPAC Name |
3-(2H-tetrazol-5-yl)thiomorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOREBOLGIFBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=NNN=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)
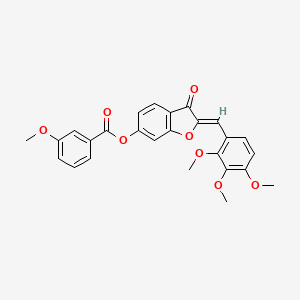
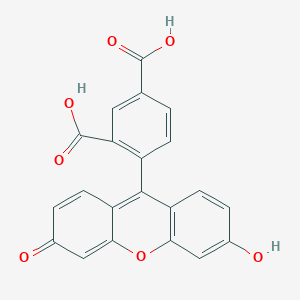
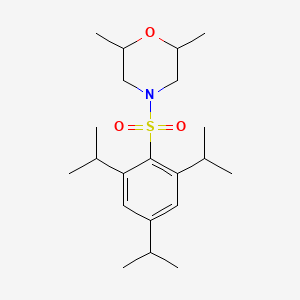
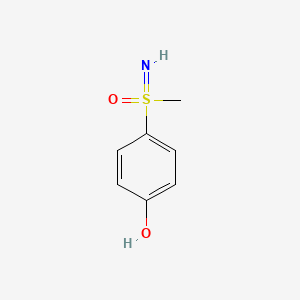
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)
![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)
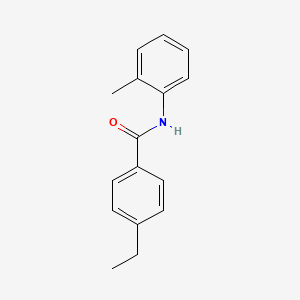
![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

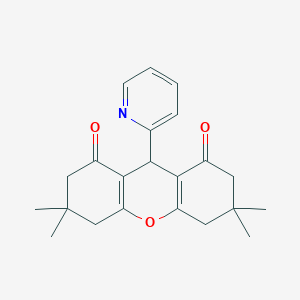
![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)